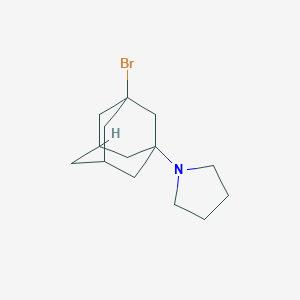
1-(3-Bromo-1-adamantyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-1-adamantyl)pyrrolidine is an organic compound that features a bromine atom attached to an adamantane structure, which is further connected to a pyrrolidine ring. Adamantane is a diamondoid, known for its rigid and stress-free structure, making it a valuable scaffold in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One method involves the reaction of 1-adamantanol with 4-bromophenol in the presence of bromoadamantane . Another approach includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce adamantylidene derivatives .
Industrial Production Methods
Industrial production methods for 1-(3-Bromo-1-adamantyl)pyrrolidine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-1-adamantyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation and Reduction: The adamantane structure can undergo oxidative dehydrogenation in the presence of iodine or other oxidants.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used to replace the bromine atom.
Oxidation: Iodine or other oxidizing agents are commonly used for dehydrogenation reactions.
Major Products Formed
Substitution: Products include 1-hydroxyadamantane or 1-aminoadamantane.
Oxidation: Dehydroadamantane derivatives are formed.
Aplicaciones Científicas De Investigación
1-(3-Bromo-1-adamantyl)pyrrolidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-1-adamantyl)pyrrolidine involves its interaction with molecular targets through its adamantane and pyrrolidine moieties. The adamantane structure provides rigidity and stability, while the pyrrolidine ring can interact with various biological targets, potentially affecting pathways involved in viral replication or other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromoadamantane: Shares the adamantane structure but lacks the pyrrolidine ring.
1-Adamantanol: Contains a hydroxyl group instead of a bromine atom.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
1-(3-Bromo-1-adamantyl)pyrrolidine is unique due to the combination of the adamantane scaffold and the pyrrolidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, from synthetic chemistry to medicinal research .
Propiedades
Fórmula molecular |
C14H22BrN |
|---|---|
Peso molecular |
284.23 g/mol |
Nombre IUPAC |
1-(3-bromo-1-adamantyl)pyrrolidine |
InChI |
InChI=1S/C14H22BrN/c15-13-6-11-5-12(7-13)9-14(8-11,10-13)16-3-1-2-4-16/h11-12H,1-10H2 |
Clave InChI |
CIVARSFDXZMBQT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C23CC4CC(C2)CC(C4)(C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


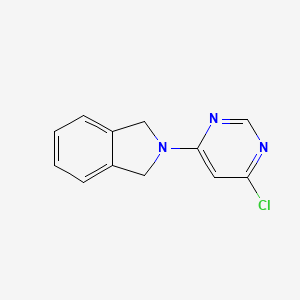
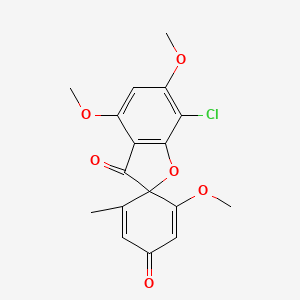
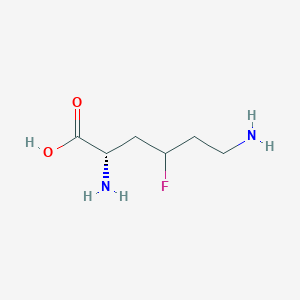
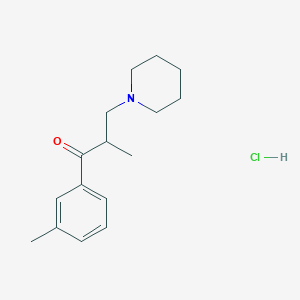
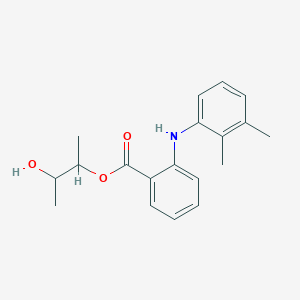
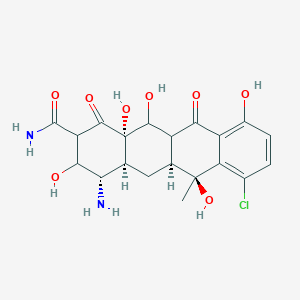

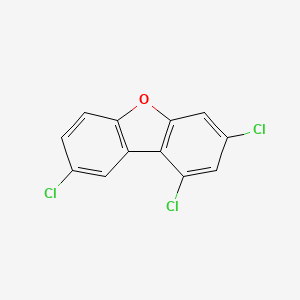
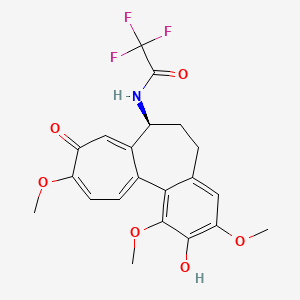
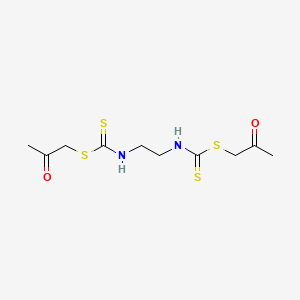
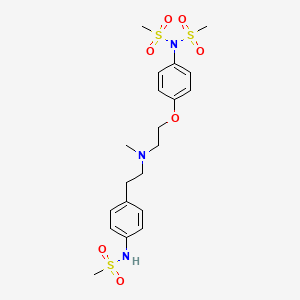
![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)


